molecular formula C20H20N2O3S2 B2840496 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 922641-98-3

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide

Cat. No. B2840496
CAS RN: 922641-98-3
M. Wt: 400.51
InChI Key: FWONLAJTSXEHJU-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide, also known as DMTB, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to "N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide" have been evaluated for their anticancer properties. For instance, derivatives of N-(4-substituted-thiazolyl)benzamide have shown moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment. These findings indicate a promising avenue for further research into similar compounds for anticancer applications (Ravinaik et al., 2021).

Antiallergy Agents

Thiazole derivatives have also been explored for their antiallergy potential. Studies have demonstrated that certain N-(4-substituted-thiazolyl)oxamic acid derivatives exhibit significant antiallergy activity, outperforming established antiallergy drugs in preclinical models. This suggests that compounds with similar structural motifs may have utility in developing new treatments for allergic conditions (Hargrave et al., 1983).

Antimicrobial Activity

Research into N-(thiazol-2-yl)benzamide derivatives has uncovered antimicrobial properties, with certain compounds displaying activity against a range of bacterial and fungal pathogens. This highlights the potential of such compounds, including those structurally related to "this compound", in the development of new antimicrobial agents (Chawla, 2016).

Enzyme Inhibition

Further studies have identified N-(thiazol-2-yl)benzamide derivatives as potent inhibitors of specific enzymes, such as stearoyl-CoA desaturase-1 (SCD-1), indicating potential applications in metabolic disorders and diseases linked to enzyme dysregulation. This underscores the broad utility of compounds with similar structural features in therapeutic development (Uto et al., 2009).

properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-4-26-18-8-6-5-7-15(18)19(23)22-20-21-16(12-27-20)14-10-9-13(24-2)11-17(14)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWONLAJTSXEHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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